molecular formula C11H19NO2 B11768626 N-(3-Isopropoxypropyl)-N-methylfuran-2-amine

N-(3-Isopropoxypropyl)-N-methylfuran-2-amine

Cat. No.: B11768626
M. Wt: 197.27 g/mol
InChI Key: LMPKRMZDKQVCSU-UHFFFAOYSA-N
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Description

N-(3-Isopropoxypropyl)-N-methylfuran-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications This compound features a furan ring, which is known for its aromaticity and reactivity, combined with an isopropoxypropyl group and a methylamine moiety

Preparation Methods

The synthesis of N-(3-Isopropoxypropyl)-N-methylfuran-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan, isopropyl alcohol, and methylamine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.

    Synthetic Route: The isopropyl alcohol is first converted to its corresponding alkoxide, which then reacts with a suitable leaving group on the furan ring to form the isopropoxypropyl-furan intermediate. This intermediate is subsequently reacted with methylamine to yield the final product.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(3-Isopropoxypropyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the furan ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran compounds, and amine-functionalized molecules.

Scientific Research Applications

N-(3-Isopropoxypropyl)-N-methylfuran-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Isopropoxypropyl)-N-methylfuran-2-amine involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on its binding affinity and the nature of the target. .

Comparison with Similar Compounds

N-(3-Isopropoxypropyl)-N-methylfuran-2-amine can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-methyl-N-(3-propan-2-yloxypropyl)furan-2-amine

InChI

InChI=1S/C11H19NO2/c1-10(2)13-9-5-7-12(3)11-6-4-8-14-11/h4,6,8,10H,5,7,9H2,1-3H3

InChI Key

LMPKRMZDKQVCSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN(C)C1=CC=CO1

Origin of Product

United States

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